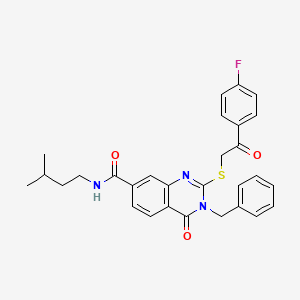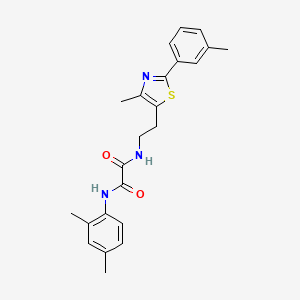
(R)-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2,2,2-Trifluoro-1-(naphthalen-1-YL)ethan-1-amine hcl” is a chemical compound. It is a derivative of ®-(+)-1-(1-Naphthyl)ethylamine . This compound is used as a reagent in the formation of isolated acids via salt formation . It is also a raw material for the synthesis of ®-1-(1-Naphthyl)ethyl isocyanate .
Synthesis Analysis
The synthesis of naphthalene-substituted aromatic esters has been realized with aryl imidates and oxa bicyclic alkenes via Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation .Molecular Structure Analysis
The molecular formula of ®-(+)-1-(1-Naphthyl)ethylamine, a derivative of the compound , is C12H13N . The structure of this compound can be represented by the SMILES stringCC@@Hc1cccc2ccccc12 . Chemical Reactions Analysis
A regioselective Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation has been realized with aryl imidates and oxa bicyclic alkenes . Diverse naphthalene-substituted aromatic esters were synthesized fruitfully .Physical And Chemical Properties Analysis
®-(+)-1-(1-Naphthyl)ethylamine has a boiling point of 153 °C/11 mmHg, a density of 1.067 g/mL at 20 °C, and a refractive index of n20/D 1.623 . It is a liquid at room temperature .Applications De Recherche Scientifique
- ®-(+)-1-(1-Naphthyl)ethylamine serves as a chiral derivatization reagent in GC applications. It is specifically chosen for enantiomeric excess determinations. Its solubility in chloroform makes it suitable for this purpose .
- Scientists employ ®-(+)-1-(1-Naphthyl)ethylamine to determine the absolute configuration of primary amines. This determination is achieved using chiral (2-nitrophenyl)proline amides and proton nuclear magnetic resonance (1H NMR) spectroscopy .
Chiral Derivatization Reagent in Gas Chromatography (GC)
Absolute Configuration Determination
Safety and Hazards
Propriétés
IUPAC Name |
(1R)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N.ClH/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,16H2;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTCIXNNERQAAI-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


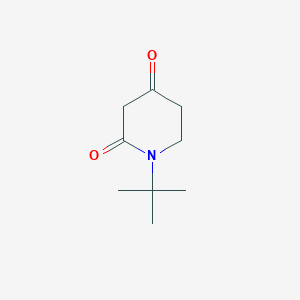
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]methanesulfonamide](/img/structure/B2807528.png)
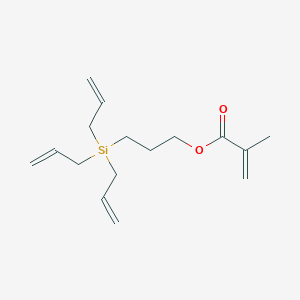
![1-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2807531.png)
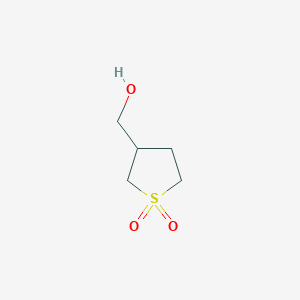
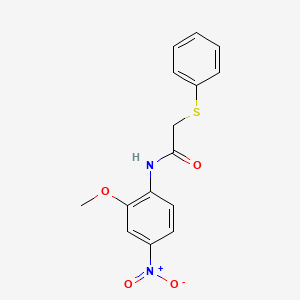
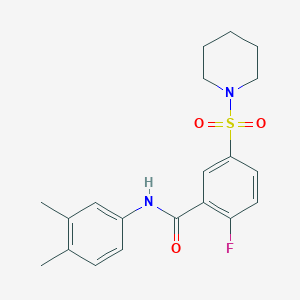
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)
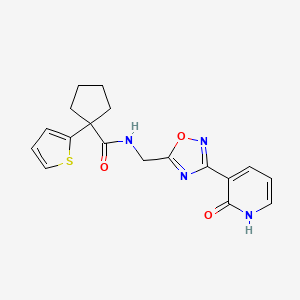
![N-[2-(Furan-2-yl)-2-morpholin-4-ylethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2807543.png)
